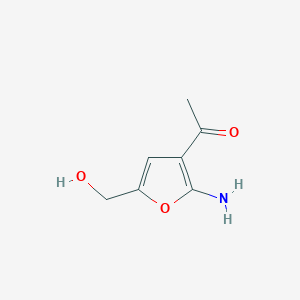
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone is an organic compound featuring a furan ring substituted with an amino group, a hydroxymethyl group, and an ethanone group. This compound is part of the furan family, known for their aromatic properties and significant reactivity due to the presence of the oxygen atom in the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone typically involves the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction . The HMF is then subjected to reductive amination with primary amines under mild conditions (60°C and 4 bar H₂) using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the process generally involves the use of biomass-derived feedstocks like N-acetylglucosamine, which are converted to HMF and subsequently to the target compound through catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents for converting carbonyl groups to alcohols.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products
Oxidation: Furan-3-carboxaldehyde.
Reduction: Furan-3-methanol.
Substitution: Depending on the nucleophile, various substituted furans can be formed.
Applications De Recherche Scientifique
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone.
Furan-3-methanol: A related compound with similar reactivity but different functional groups.
2-Acetylfuran: Another furan derivative used in flavor and fragrance industries.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its synthesis from biomass-derived feedstocks also highlights its relevance in sustainable chemistry .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
1-[2-amino-5-(hydroxymethyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C7H9NO3/c1-4(10)6-2-5(3-9)11-7(6)8/h2,9H,3,8H2,1H3 |
Clé InChI |
LZJLAHOWACZLPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC(=C1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





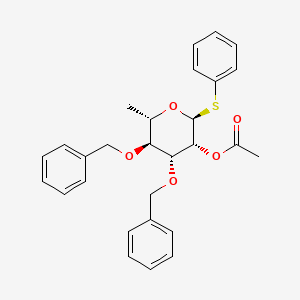

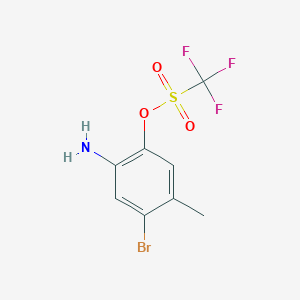
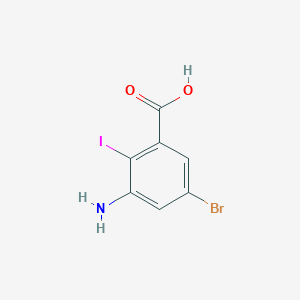
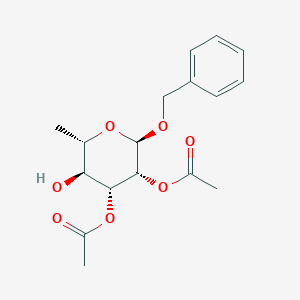
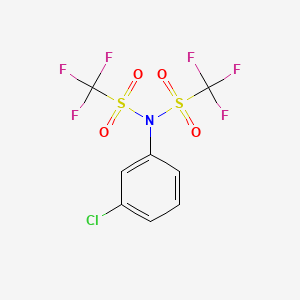
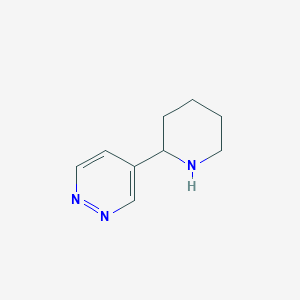
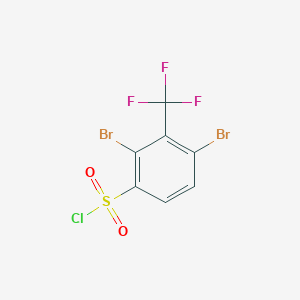
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
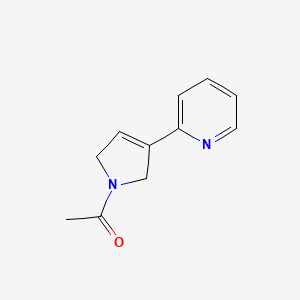
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
